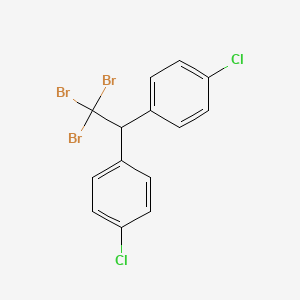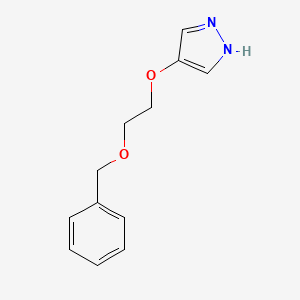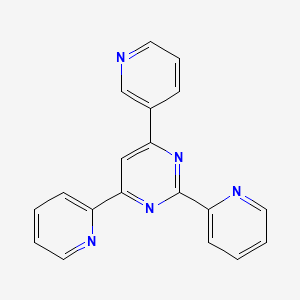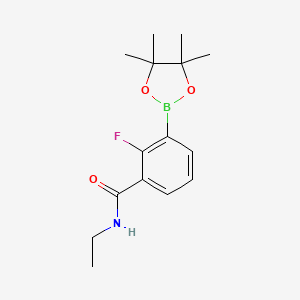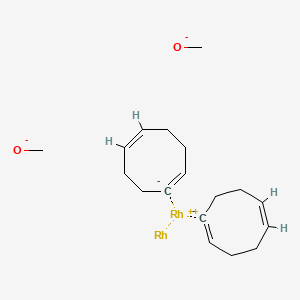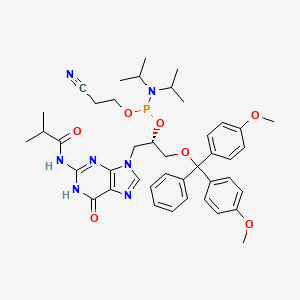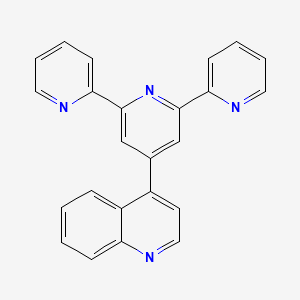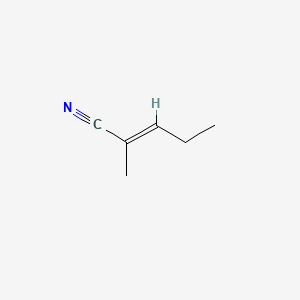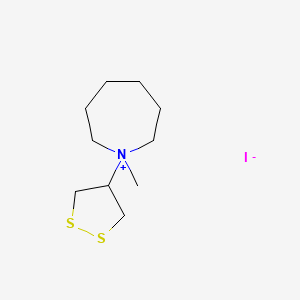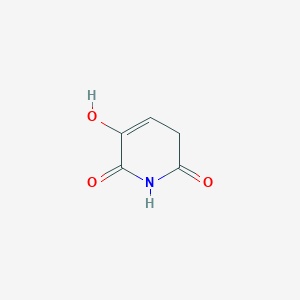
5-Hydroxypyridine-2,6(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxypyridine-2,6(1H,3H)-dione is a heterocyclic organic compound with a pyridine ring substituted with hydroxyl and carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-2,6(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
5-Hydroxypyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and carbonyl groups in the molecule makes it reactive towards different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield pyridine derivatives with additional carbonyl groups, while reduction reactions may produce hydroxylated pyridine derivatives.
科学研究应用
5-Hydroxypyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial activity against various microbial strains.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-Hydroxypyridine-2,6(1H,3H)-dione involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the molecule can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the particular application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Hydroxypyridine-2,6(1H,3H)-dione include other hydroxylated and carbonylated pyridine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C5H5NO3 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC 名称 |
5-hydroxy-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |
InChI 键 |
IWXAWSWEFQKINC-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C(=O)NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
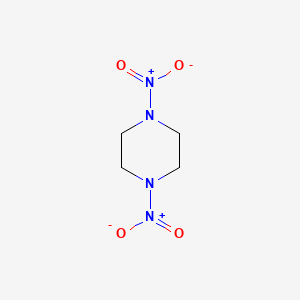
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)
